3-(1-Aminoethyl)phenol

Overview

Description

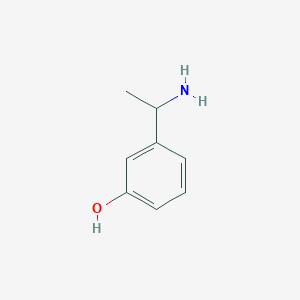

3-(1-Aminoethyl)phenol: is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, where the hydroxyl group is substituted at the third position by an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)phenol can be achieved through several methods. One common approach involves the reduction of 3’-hydroxyacetophenone using engineered transaminase polypeptides. This method allows for the conversion of 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)phenol with high enantiomeric excess and percentage conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts and engineered enzymes to ensure high yield and purity. The process typically includes the use of host cells capable of expressing the engineered transaminases, which facilitate the conversion of the substrate to the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Aminoethyl)phenol undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form more stable derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of stable amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry: 3-(1-Aminoethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of aminoethyl substitution on phenolic compounds .

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials that require specific functional groups for enhanced properties .

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

3-(1-Hydroxyethyl)phenol: Similar structure but with a hydroxyl group instead of an amino group.

3-(1-Methoxyethyl)phenol: Contains a methoxy group instead of an amino group.

3-(1-Ethyl)phenol: Lacks the amino or hydroxyl substitution.

Uniqueness: 3-(1-Aminoethyl)phenol is unique due to the presence of both an amino group and a hydroxyl group on the phenol ring.

Biological Activity

3-(1-Aminoethyl)phenol, also known as 3-(2-aminoethyl)phenol, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic ring with an aminoethyl side chain. Its molecular formula is , and it exists in both racemic and enantiomeric forms, notably (R)- and (S)-3-(1-Aminoethyl)phenol hydrobromide. The compound's structure allows it to participate in various biochemical interactions, making it a valuable building block in medicinal chemistry.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It acts by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cardiovascular health.

2. Neurological Effects

The compound has been studied for its potential effects on neurotransmitter systems, particularly those involving catecholamines. This suggests a role in modulating mood and cognitive functions, which could be beneficial in treating conditions such as depression and anxiety.

3. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various pathogens highlights its potential use in treating infections .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their activity and thereby affecting metabolic pathways related to neurotransmission and vascular function.

- Receptor Modulation : It may also modulate the activity of neurotransmitter receptors, contributing to its neurological effects.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of (R)-3-(1-Aminoethyl)phenol in animal models of neurodegeneration. Results indicated that the compound significantly reduced neuronal damage and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

| Study Parameter | Result |

|---|---|

| Model | Rat model of neurodegeneration |

| Dosage | 10 mg/kg daily |

| Outcome | Reduced neuronal damage by 30% |

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Pharmaceutical Development : It is utilized as a precursor in synthesizing drugs targeting neurological disorders and infections.

- Organic Synthesis : The compound is a versatile building block for creating complex molecules in organic chemistry.

- Specialty Chemicals : It finds applications in producing specialty chemicals due to its unique properties .

Properties

IUPAC Name |

3-(1-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRNDUQAIZJRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63720-38-7 | |

| Record name | 3-(1-aminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the biocatalytic synthesis of (S)-3-(1-Aminoethyl)phenol advantageous?

A1: Traditional chemical synthesis of chiral compounds like (S)-3-(1-Aminoethyl)phenol often involves harsh conditions, multiple steps, and can lead to low enantiomeric excess (meaning a mixture of both desired and undesired mirror-image forms of the molecule is produced). The research highlights the use of modified transaminase enzymes as biocatalysts. [, , ] These enzymes offer a more sustainable and efficient approach, allowing for highly selective synthesis of the desired (S)-enantiomer under mild reaction conditions. [, , ]

Q2: What modifications were made to the transaminase enzymes, and how do they improve the synthesis process?

A2: While the specific modifications are not detailed in the abstracts, the research mentions that the modified transaminases exhibit "improved properties" compared to naturally occurring enzymes. [, , ] This likely refers to enhanced activity, stability, and selectivity towards the conversion of 3'-hydroxyacetophenone to (S)-3-(1-Aminoethyl)phenol. These improvements translate to higher conversion rates and enantiomeric excess, making the process more efficient and cost-effective. [, , ]

Q3: What are the potential applications of (S)-3-(1-Aminoethyl)phenol?

A3: The research states that (S)-3-(1-Aminoethyl)phenol and its derivatives are "useful in the production of pharmaceutically active substances." [, , ] This suggests its potential as a chiral building block in drug development. Chiral molecules often exhibit different biological activities depending on their enantiomeric form. Therefore, access to the pure (S)-enantiomer allows for the development of pharmaceuticals with potentially improved efficacy and reduced side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.